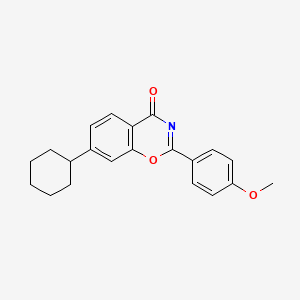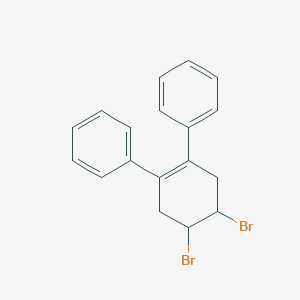![molecular formula C19H35NO3S2 B14207200 [(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid CAS No. 805324-00-9](/img/structure/B14207200.png)
[(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid is a synthetic organic compound characterized by the presence of a long-chain fatty acid (hexadecanoic acid) linked to a carbamothioyl group and a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid typically involves the following steps:
Formation of Hexadecanoyl Chloride: Hexadecanoic acid is reacted with thionyl chloride (SOCl₂) to form hexadecanoyl chloride.
Formation of Carbamothioyl Intermediate: The hexadecanoyl chloride is then reacted with thiourea to form the hexadecanoylcarbamothioyl intermediate.
Formation of this compound: The intermediate is finally reacted with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
[(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the hexadecanoyl moiety can be reduced to form alcohols.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
[(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
[(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid can be compared with similar compounds such as:
[(Hexadecanoylcarbamothioyl)sulfanyl]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
[(Hexadecanoylcarbamothioyl)sulfanyl]butyric acid: Contains a butyric acid moiety.
[(Hexadecanoylcarbamothioyl)sulfanyl]valeric acid: Contains a valeric acid moiety.
These compounds share similar structural features but differ in the length of the carbon chain in the acid moiety, which can influence their chemical properties and applications.
Properties
CAS No. |
805324-00-9 |
|---|---|
Molecular Formula |
C19H35NO3S2 |
Molecular Weight |
389.6 g/mol |
IUPAC Name |
2-(hexadecanoylcarbamothioylsulfanyl)acetic acid |
InChI |
InChI=1S/C19H35NO3S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(21)20-19(24)25-16-18(22)23/h2-16H2,1H3,(H,22,23)(H,20,21,24) |
InChI Key |
GYFGAXNTOJQDGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(=S)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline](/img/structure/B14207133.png)
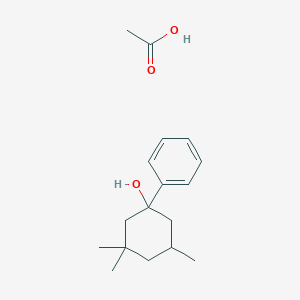
![10-Chloro-6H-pyrido[1,2-A]quinolin-6-one](/img/structure/B14207137.png)
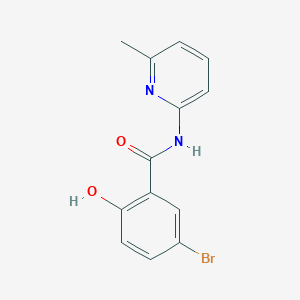
![2,2'-(1,3-Phenylene)bis{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole}](/img/structure/B14207148.png)
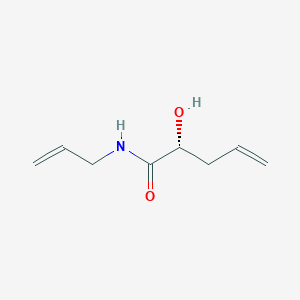

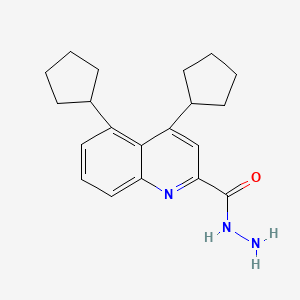
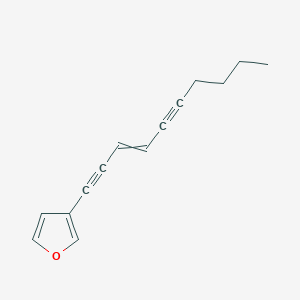
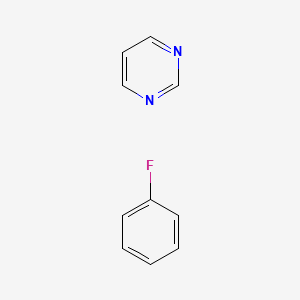
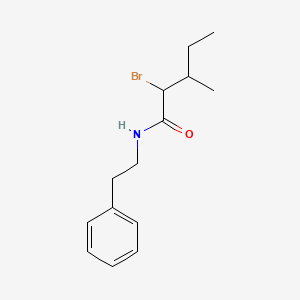
![N-[Bis(4-fluorophenyl)methyl]-2-(1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B14207188.png)
